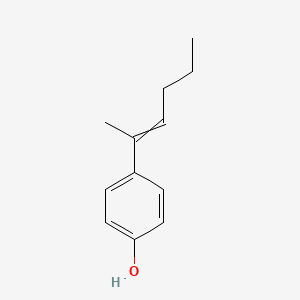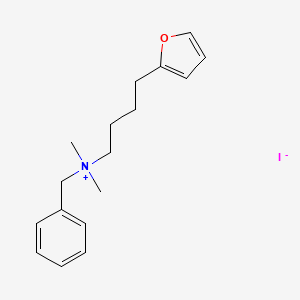
4-(Hex-2-en-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hex-2-en-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a hex-2-en-2-yl group attached to the fourth position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-2-en-2-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with hex-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the hydrolysis of phenolic esters or ethers. For instance, the hydrolysis of 4-(Hex-2-en-2-yl)phenyl acetate in the presence of a strong acid or base can yield this compound .
Industrial Production Methods
On an industrial scale, this compound can be produced using the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. The phenol obtained can then undergo further reactions to introduce the hex-2-en-2-yl group .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hex-2-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.
Electrophilic Aromatic Substitution: The aromatic ring in this compound is highly reactive towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Hex-2-en-2-yl)phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Hex-2-en-2-yl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
4-(Hex-2-en-2-yl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, simpler in structure but less specialized in applications.
4-Hexylresorcinol: Similar in having a hexyl group but differs in the position and number of hydroxyl groups, leading to different biological activities.
Eugenol: Contains a methoxy group and an allyl chain, used for its analgesic and antiseptic properties.
Eigenschaften
CAS-Nummer |
63347-40-0 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-hex-2-en-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
KWAMBQZBFXVTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)



![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)



![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)


